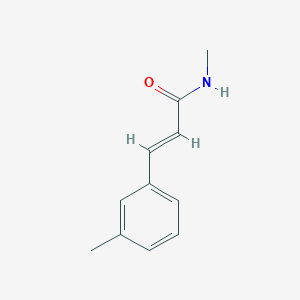
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide, also known as PPSB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. PPSB belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Mechanism of Action
The mechanism of action of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is not fully understood. However, it is believed that 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide inhibits the proliferation of cancer cells and induces cell death by apoptosis. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been shown to have antibacterial activity against a range of bacterial strains, including MRSA.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in lab experiments is its wide range of biological activities. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to exhibit anti-inflammatory, anti-tumor, and antibacterial effects, making it a useful compound for studying various biological processes. However, one of the limitations of using 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is its potential toxicity. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide. One area of research is the development of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide. Additionally, the potential therapeutic applications of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in the treatment of various diseases, such as cancer and inflammatory disorders, warrant further investigation.
Synthesis Methods
The synthesis of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide involves the reaction between 4-propylpiperazine and benzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by recrystallization to obtain 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in a pure form.
Scientific Research Applications
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to have antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
3-(4-propylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(11-12)21(15,19)20/h3-5,11H,2,6-10H2,1H3,(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANDGGOXVINYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571278.png)

![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)

![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)

![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)
![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)
